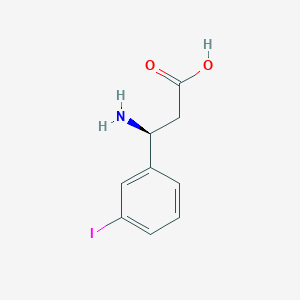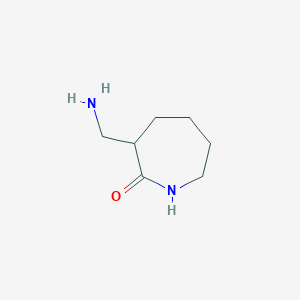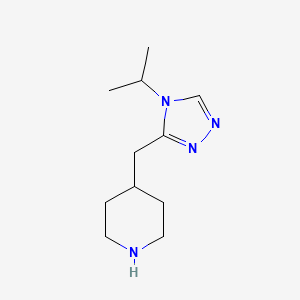
4-((4-isopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([4-(PROPAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]METHYL)PIPERIDINE is a heterocyclic compound that contains both a piperidine ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([4-(PROPAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]METHYL)PIPERIDINE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an alkyne and an azide. This reaction is often catalyzed by copper (Cu) to form the 1,2,4-triazole ring.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction where a suitable piperidine derivative reacts with the triazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-([4-(PROPAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]METHYL)PIPERIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogenated solvents, catalysts like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-([4-(PROPAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]METHYL)PIPERIDINE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing new drugs, especially those targeting neurological disorders and infections.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its heterocyclic structure.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-([4-(PROPAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]METHYL)PIPERIDINE involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: Another nitrogen-containing heterocycle, but with a five-membered ring.
Imidazole: Contains a five-membered ring with two nitrogen atoms, similar to the triazole ring.
Piperazine: Contains a six-membered ring with two nitrogen atoms, similar to piperidine but with different properties.
Uniqueness
4-([4-(PROPAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]METHYL)PIPERIDINE is unique due to the combination of the triazole and piperidine rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
4-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]piperidine |
InChI |
InChI=1S/C11H20N4/c1-9(2)15-8-13-14-11(15)7-10-3-5-12-6-4-10/h8-10,12H,3-7H2,1-2H3 |
InChI Key |
UMTQWPYRFARFJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NN=C1CC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Benzyloxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid](/img/structure/B13187678.png)

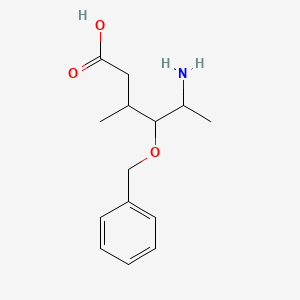
![2-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13187706.png)

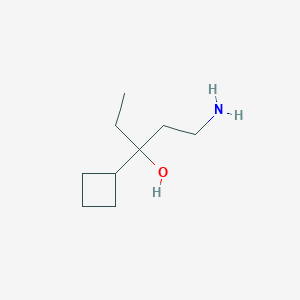
![1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol](/img/structure/B13187719.png)
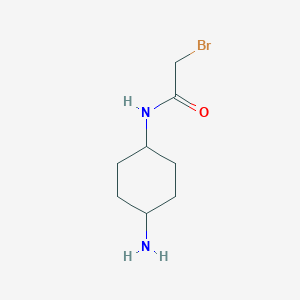
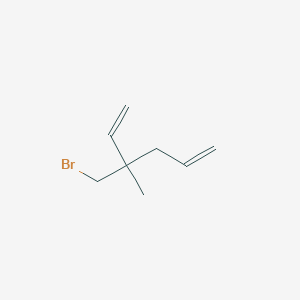
![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid](/img/structure/B13187748.png)
